Bis(4-chloro-3-methylphenyl)methanone

Description

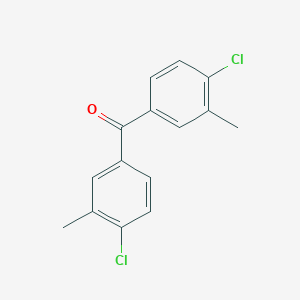

Bis(4-chloro-3-methylphenyl)methanone is a diaryl ketone with the molecular formula $ \text{C}{15}\text{H}{12}\text{Cl}_2\text{O} $. Its structure features two 4-chloro-3-methylphenyl groups attached to a central carbonyl group. This compound is primarily utilized in organic synthesis and materials science due to its stability and electronic properties, which are influenced by the electron-withdrawing chlorine atoms and the steric effects of the methyl substituents.

Properties

Molecular Formula |

C15H12Cl2O |

|---|---|

Molecular Weight |

279.2 g/mol |

IUPAC Name |

bis(4-chloro-3-methylphenyl)methanone |

InChI |

InChI=1S/C15H12Cl2O/c1-9-7-11(3-5-13(9)16)15(18)12-4-6-14(17)10(2)8-12/h3-8H,1-2H3 |

InChI Key |

PXKDPCGJFUNRFJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)C)Cl |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Thermal Stability

- Bis(4-chloro-3-methylphenyl)methanone: Stability is influenced by the chloro and methyl groups, which enhance rigidity and intermolecular interactions.

- Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole): These analogs decompose at 288.7°C and 247.6°C, respectively, due to extensive hydrogen-bonding networks stabilizing their structures .

Structural and Crystallographic Properties

- Cyclopentyl(1-Indole-3-yl)methanone and cyclohexyl(1-Indole-3-yl)methanone: Steric hindrance from indole substituents prevents planarization, reducing crystallinity compared to the more rigid this compound .

- Compound 4 (orthorhombic $ Pbc2_1 $): A structurally similar diaryl ketone with a density of 1.675 g·cm$^{-3}$, comparable to the target compound, suggesting analogous packing efficiencies .

Pharmacological and Industrial Relevance

- (4-Chlorophenyl)(3-hydroxyphenyl)methanone: A fenofibrate impurity (CAS 62810-39-3), highlighting the pharmaceutical relevance of chlorophenyl ketones. The hydroxyl group in this analog increases polarity, unlike the hydrophobic chloro-methyl groups in the target compound .

- (4-Chlorophenyl)(4-phenoxyphenyl)methanone (CAS 28315-73-3): Used in pesticide and antifungal agent synthesis, demonstrating the versatility of chlorophenyl ketones in agrochemicals .

Data Tables

Table 1: Thermal and Physical Properties

Key Findings

- Substituent Impact : Chlorine and methyl groups enhance thermal stability and rigidity, whereas electron-donating groups (e.g., methoxy, hydroxyl) increase polarity and reactivity.

- Synthetic Challenges: Steric hindrance and electronic effects (e.g., in benzyloxy-substituted analogs) can lead to side reactions, necessitating optimized conditions for this compound synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.